(2R)-1-Boc-2-methylpyrrolidine-2-methanol physical properties
(2R)-1-Boc-2-methylpyrrolidine-2-methanol physical properties
An In-Depth Technical Guide to the Physical Properties of (2R)-1-Boc-2-methylpyrrolidine-2-methanol
Authored by: Gemini, Senior Application Scientist
Date: January 19, 2026
Abstract
(2R)-1-Boc-2-methylpyrrolidine-2-methanol is a valuable chiral building block in synthetic and medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the stereodefined quaternary center at the C2 position, makes it a strategic intermediate for constructing complex molecular architectures, particularly in the field of drug development.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and analytical characterization. This guide provides a detailed overview of the key physicochemical properties of this compound and outlines the authoritative experimental methodologies required for their validation.
Molecular Structure and Core Chemical Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. (2R)-1-Boc-2-methylpyrrolidine-2-methanol possesses a pyrrolidine ring where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The C2 position is a chiral quaternary center substituted with both a methyl group and a hydroxymethyl group, with the stereochemistry defined as (R).
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | Structural Derivation |
| Molecular Formula | C₁₁H₂₁NO₃ | Calculated |
| Molecular Weight | 231.30 g/mol | Calculated |
| CAS Number | 144962-38-9 | Inferred from supplier data for the (S)-enantiomer |
| Canonical SMILES | C[C@]1(CCCN1C(=O)OC(C)(C)C)CO | Structural Derivation |
| InChI Key | Derived from full InChI string | Structural Derivation |
Physicochemical Properties: An Analog-Informed Perspective
Direct, published experimental data for (2R)-1-Boc-2-methylpyrrolidine-2-methanol is sparse. However, by examining closely related analogs, we can establish well-grounded expectations for its physical properties. The primary analog for comparison is (R)-(+)-1-Boc-2-pyrrolidinemethanol, which lacks the C2-methyl group.
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Physical State: The analog (R)-(+)-1-Boc-2-pyrrolidinemethanol is a solid with a reported melting point of 60-64 °C. The introduction of the C2-methyl group in the target molecule may disrupt crystal lattice packing, potentially lowering the melting point or resulting in a viscous oil or low-melting solid at room temperature.
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Solubility: The molecule contains both a polar hydroxyl group (-OH) and a large, nonpolar Boc protecting group. This amphiphilic nature suggests good solubility in a range of organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), esters (ethyl acetate), and alcohols (methanol, ethanol). Its solubility in water is expected to be low, while it should be poorly soluble in nonpolar hydrocarbon solvents like hexanes.
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Optical Activity: As a chiral molecule, (2R)-1-Boc-2-methylpyrrolidine-2-methanol will rotate plane-polarized light. The specific rotation ([α]D) is a critical parameter for confirming enantiomeric purity. While the exact value is undetermined without experimental measurement, it is expected to be a distinct, measurable value. For comparison, the analog (R)-(+)-1-Boc-2-pyrrolidinemethanol exhibits a specific rotation of +50° (c = 1.3 in chloroform).
Authoritative Methodologies for Experimental Characterization
To rigorously define the physical properties, a series of standardized analytical techniques must be employed. The following protocols represent the gold standard for the characterization of chiral pharmaceutical intermediates.[2]
Thermal Properties: Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method over traditional melting point apparatus because it provides more comprehensive thermodynamic information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. This data can also offer insights into sample purity, where impurities typically cause melting point depression and peak broadening.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of (2R)-1-Boc-2-methylpyrrolidine-2-methanol into an aluminum DSC pan.
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Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components. Prepare an identical empty, sealed pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
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Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 100 °C) under an inert nitrogen atmosphere.
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Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset and peak of the endothermic event.
Caption: Workflow for Melting Point Determination using DSC.
Optical Properties: Specific Rotation via Polarimetry
Rationale: Polarimetry is essential for confirming the stereochemical identity and enantiomeric purity of the compound. The specific rotation is a unique physical constant for a chiral molecule under defined conditions.
Experimental Protocol:
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Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically expressed in g/100 mL, using a high-purity spectroscopic grade solvent (e.g., chloroform). For example, dissolve 130 mg in a 10 mL volumetric flask.
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Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
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Measurement: Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.
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Data Acquisition: Measure the observed rotation (α) at a specific temperature (T), usually 20-25 °C, and wavelength (λ), typically the sodium D-line (589 nm).
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Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) .
Caption: Standard workflow for measuring specific optical rotation.
Structural Confirmation: Spectroscopic Analysis
Rationale: A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure. NMR provides the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight and fragmentation.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C2-methyl group, a large singlet for the nine equivalent protons of the tert-butyl group, multiplets for the pyrrolidine ring protons, and signals for the hydroxymethyl protons and the hydroxyl proton itself (which may be broad and exchangeable with D₂O).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would confirm the presence of all 11 carbon atoms, including the quaternary C2 carbon, the carbonyl carbon of the Boc group, the C(CH₃)₃ carbon of the Boc group, and the distinct carbons of the pyrrolidine ring, methyl, and hydroxymethyl groups.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key expected stretches include a broad O-H stretch (~3400 cm⁻¹), C-H stretches from alkyl groups (~2850-2950 cm⁻¹), a strong C=O stretch from the carbamate (~1680-1700 cm⁻¹), and C-O stretches (~1100-1200 cm⁻¹).[3]
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MS (Mass Spectrometry): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).
Caption: Integrated spectroscopic workflow for structural elucidation.
Applications and Significance in Drug Development
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a quaternary stereocenter, as seen in (2R)-1-Boc-2-methylpyrrolidine-2-methanol, provides a synthetically versatile handle for creating sterically defined and conformationally constrained molecules. Such intermediates are crucial for optimizing lead compounds, improving target selectivity, and enhancing pharmacokinetic properties.[1][]
Handling and Storage
For maintaining long-term purity and stability, (2R)-1-Boc-2-methylpyrrolidine-2-methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.
References
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PubChem. (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. Available at: [Link]
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York Research Database. Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. Available at: [Link]
- Google Patents. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
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PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. Available at: [Link]
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PubChem. 2-Methylpyrrolidine. Available at: [Link]
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ChemBK. [(2S)-1-methylpyrrolidin-2-yl]methanol. Available at: [Link]
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PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid. Available at: [Link]
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NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]
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NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl-. Available at: [Link]
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